molecular formula C11H15FN2O B1450752 5-Amino-4-fluoro-2-methyl-N-propyl-benzamide CAS No. 1881414-75-0

5-Amino-4-fluoro-2-methyl-N-propyl-benzamide

Cat. No.: B1450752
CAS No.: 1881414-75-0
M. Wt: 210.25 g/mol
InChI Key: PERNMUMLJWQQFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-4-fluoro-2-methyl-N-propyl-benzamide is a chemical compound with the molecular formula C11H15FN2O and a molecular weight of 210.25 g/mol . This compound is characterized by the presence of an amino group, a fluoro group, a methyl group, and a propyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 5-Amino-4-fluoro-2-methyl-N-propyl-benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

5-Amino-4-fluoro-2-methyl-N-propyl-benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.

    Reduction: The fluoro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide.

Common reagents and conditions used in these reactions include strong acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Amino-4-fluoro-2-methyl-N-propyl-benzamide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 5-Amino-4-fluoro-2-methyl-N-propyl-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

5-Amino-4-fluoro-2-methyl-N-propyl-benzamide can be compared with other similar compounds, such as:

    4-Fluoro-2-methyl-N-propylbenzamide: Lacks the amino group, which may result in different chemical reactivity and biological activity.

    5-Amino-2-methyl-N-propylbenzamide: Lacks the fluoro group, which may affect its interactions with molecular targets.

    5-Amino-4-fluoro-N-propylbenzamide: Lacks the methyl group, which may influence its solubility and stability.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

5-amino-4-fluoro-2-methyl-N-propylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O/c1-3-4-14-11(15)8-6-10(13)9(12)5-7(8)2/h5-6H,3-4,13H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERNMUMLJWQQFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=C(C=C1C)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-4-fluoro-2-methyl-N-propyl-benzamide
Reactant of Route 2
Reactant of Route 2
5-Amino-4-fluoro-2-methyl-N-propyl-benzamide
Reactant of Route 3
Reactant of Route 3
5-Amino-4-fluoro-2-methyl-N-propyl-benzamide
Reactant of Route 4
5-Amino-4-fluoro-2-methyl-N-propyl-benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-Amino-4-fluoro-2-methyl-N-propyl-benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-Amino-4-fluoro-2-methyl-N-propyl-benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.